molecular formula C23H21N5O2 B11489277 1,3,6-trimethyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,3,6-trimethyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11489277
M. Wt: 399.4 g/mol
InChI Key: NOANLDRCHPLKRV-UHFFFAOYSA-N
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Description

1,3,6-TRIMETHYL-8-(3-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-TRIMETHYL-8-(3-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine derivatives with substituted anilines under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,6-TRIMETHYL-8-(3-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenated derivatives and nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3,6-TRIMETHYL-8-(3-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,6-TRIMETHYL-8-(3-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6-TRIMETHYL-8-(3-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

2,4,8-trimethyl-6-(3-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O2/c1-14-9-8-12-17(13-14)28-18(16-10-6-5-7-11-16)15(2)27-19-20(24-22(27)28)25(3)23(30)26(4)21(19)29/h5-13H,1-4H3

InChI Key

NOANLDRCHPLKRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C5=CC=CC=C5

Origin of Product

United States

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